molecular formula C28H23NO3 B458703 2-(3-ACETYLPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-ACETYLPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B458703
M. Wt: 421.5g/mol
InChI Key: ZRLFIXJRKNCCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, which is used to form the core structure of the compound . This reaction is carried out under basic or neutral conditions and often yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C28H23NO3

Molecular Weight

421.5g/mol

IUPAC Name

2-(3-acetylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C28H23NO3/c1-18(30)21-13-8-14-22(17-21)29-27(31)25-23(19-9-4-2-5-10-19)15-16-24(26(25)28(29)32)20-11-6-3-7-12-20/h2-17,23-26H,1H3

InChI Key

ZRLFIXJRKNCCHY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.